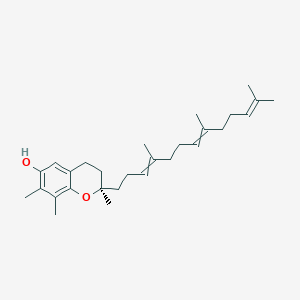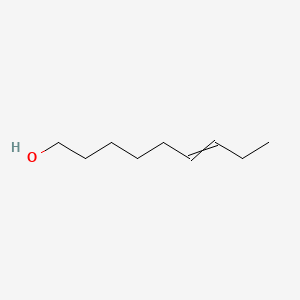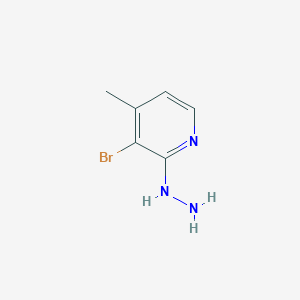![molecular formula C16H16F3NO B12442011 3'-Isopropylamino-5'-trifluoromethyl[1,1'-biphenyl]-2-OL](/img/structure/B12442011.png)
3'-Isopropylamino-5'-trifluoromethyl[1,1'-biphenyl]-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3’-Isopropylamino-5’-trifluorométhyl[1,1’-biphényl]-2-OL est un composé qui présente un groupe trifluorométhyle, connu pour son rôle important dans les produits pharmaceutiques, les produits agrochimiques et les matériaux . La présence du groupe trifluorométhyle améliore la stabilité et la biodisponibilité du composé, ce qui en fait un élément précieux dans diverses applications scientifiques et industrielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Ce processus peut être réalisé en utilisant des réactifs tels que le trifluorométhyltriméthylsilane (TMSCF3) en présence d’un catalyseur comme le cuivre ou le palladium . Les conditions de réaction comprennent souvent une atmosphère inerte et des températures allant de la température ambiante à un chauffage modéré.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des réactions de couplage de Suzuki-Miyaura à grande échelle . Cette méthode est privilégiée en raison de ses conditions de réaction douces et de son rendement élevé. Le processus implique le couplage d’un halogénure d’aryle avec un réactif organoboronique en présence d’un catalyseur au palladium et d’une base.
Analyse Des Réactions Chimiques
Types de réactions
Le 3’-Isopropylamino-5’-trifluorométhyl[1,1’-biphényl]-2-OL subit différents types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : La réduction peut être réalisée en utilisant des agents réducteurs tels que l’hydrure de lithium et d’aluminium.
Substitution : Le groupe trifluorométhyle peut être substitué par d’autres groupes fonctionnels en utilisant des réactions de substitution nucléophile.
Réactifs et conditions courantes
Oxydation : Permanganate de potassium en milieu acide ou basique.
Réduction : Hydrure de lithium et d’aluminium dans l’éther anhydre.
Substitution : Nucléophiles comme le méthylate de sodium dans le méthanol.
Principaux produits formés
Oxydation : Formation d’acides carboxyliques ou de cétones.
Réduction : Formation d’alcools ou d’amines.
Substitution : Formation de divers dérivés de biphényle substitués.
Applications De Recherche Scientifique
Le 3’-Isopropylamino-5’-trifluorométhyl[1,1’-biphényl]-2-OL a un large éventail d’applications en recherche scientifique, notamment :
Chimie : Utilisé comme élément constitutif dans la synthèse de molécules organiques complexes.
Biologie : Étudié pour son potentiel en tant que composé bioactif dans la découverte de médicaments.
Médecine : Exploré pour ses propriétés thérapeutiques, en particulier dans le développement de produits pharmaceutiques.
Mécanisme D'action
Le mécanisme d’action du 3’-Isopropylamino-5’-trifluorométhyl[1,1’-biphényl]-2-OL implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe trifluorométhyle améliore la lipophilie du composé, lui permettant de pénétrer facilement les membranes cellulaires et d’interagir avec les cibles intracellulaires. Cette interaction peut moduler diverses voies biologiques, conduisant aux effets observés .
Comparaison Avec Des Composés Similaires
Composés similaires
Fluoxétine : Un antidépresseur avec un groupe trifluorométhyle.
Célécoxib : Un anti-inflammatoire non stéroïdien avec un groupe trifluorométhyle.
Bicalutamide : Un antiandrogène utilisé dans le traitement du cancer de la prostate.
Unicité
Le 3’-Isopropylamino-5’-trifluorométhyl[1,1’-biphényl]-2-OL est unique en raison de ses caractéristiques structurales spécifiques, notamment le groupe isopropylamino et le squelette de biphényle. Ces caractéristiques contribuent à ses propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications .
Propriétés
Formule moléculaire |
C16H16F3NO |
|---|---|
Poids moléculaire |
295.30 g/mol |
Nom IUPAC |
2-[3-(propan-2-ylamino)-5-(trifluoromethyl)phenyl]phenol |
InChI |
InChI=1S/C16H16F3NO/c1-10(2)20-13-8-11(7-12(9-13)16(17,18)19)14-5-3-4-6-15(14)21/h3-10,20-21H,1-2H3 |
Clé InChI |
PNAOFZDSZRNSLW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC1=CC(=CC(=C1)C(F)(F)F)C2=CC=CC=C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 3-methoxy-1H-pyrrolo[2,3-B]pyridine-2-carboxylate](/img/structure/B12441936.png)

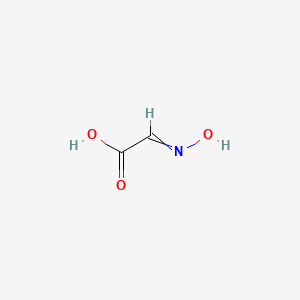
![1-Boc-3-[(4-bromo-phenylamino)-methyl]-piperidine](/img/structure/B12441965.png)
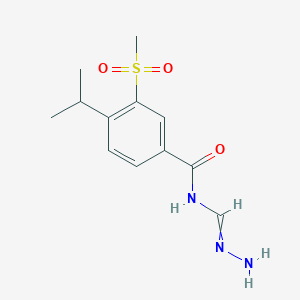
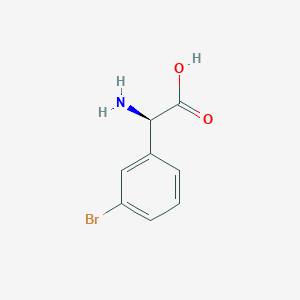

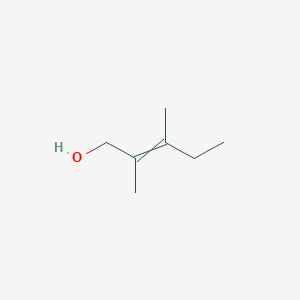
![4'-(Azidomethyl)-[1,1'-biphenyl]-2-carboxamide](/img/structure/B12441999.png)
